Hainanenin-1-1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KKSMLLLFFLGTINLSLCEQ |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Hainanenin 1
Identification from Amolops hainanensis Skin Secretions
Hainanenin-1, also referred to as HN-1, is a naturally occurring host defense peptide (HDP). nih.govnih.gov It was identified from the skin secretions of the Hainan frog, Amolops hainanensis. nih.gov This frog species is endemic to the subtropical or tropical moist lowland forests and rivers of southwestern and central Hainan, China. wikipedia.org The skin of amphibians is a vital organ for defense, respiration, and excretion, and its secretions are recognized as a rich source of a wide variety of bioactive peptides. nih.govresearchgate.net These peptides are stored in granular glands within the skin and can be released in high concentrations when the amphibian experiences stress or injury. nih.govresearchgate.net Hainanenin-1 is one of many such peptides discovered from amphibians that play a role in the innate immune system. nih.gov
Methodologies for Natural Isolation and Purification
The isolation and purification of peptides like Hainanenin-1 from natural amphibian skin secretions involve a multi-step process designed to separate the desired compound from a complex mixture of other bioactive molecules. While specific parameters for Hainanenin-1's purification are detailed in primary research literature, the general methodology follows established biochemical protocols for peptide separation.
The process typically begins with the collection of the crude skin secretions. This is followed by initial preparation steps, such as centrifugation, to remove cellular debris. The resulting supernatant, which contains a multitude of peptides and proteins, is then subjected to chromatographic techniques for separation. uol.de
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a principal technique used for this purpose. uol.de In this method, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. The peptides are then eluted by a mobile phase with a gradually increasing concentration of an organic solvent. Peptides separate based on their hydrophobicity, allowing for the collection of distinct fractions over time for further analysis and purification. uol.de
Table 1: General Steps for Peptide Isolation from Amphibian Skin Secretions
| Step | Description | Purpose |
|---|---|---|
| 1. Secretion Collection | Obtaining crude skin secretions from the amphibian, often through mild stimulation. | To acquire the raw biological material containing the target peptide. |
| 2. Initial Preparation | Centrifugation of the crude secretion to pellet and remove insoluble components. | To clarify the mixture and prepare it for chromatography. |
| 3. Chromatographic Separation | Utilizing techniques like RP-HPLC to separate the peptides in the mixture. | To isolate individual peptides based on their physicochemical properties (e.g., hydrophobicity). |
| 4. Fraction Collection | Collecting the separated peptides as they elute from the chromatography column at different time intervals. | To obtain purified samples of each constituent peptide. |
| 5. Structural Analysis | Analyzing the purified fractions using methods like mass spectrometry and Edman degradation. | To determine the amino acid sequence and primary structure of the isolated peptide. |
Contextualization within the Hainanenin Peptide Family
Hainanenin-1 is classified as a host defense peptide (HDP), a broad family of peptides that are key components of the innate immune response in many organisms. nih.gov HDPs are known to have diverse biological properties. nih.gov
The skin secretions of frogs from the Amolops genus, to which Amolops hainanensis belongs, are known to contain a remarkable diversity of bioactive peptides. Research on related species such as Amolops loloensis has led to the discovery of multiple peptide families, each with distinct biological activities. nih.gov These include antimicrobial peptides, bradykinin-like peptides, and insulin-releasing peptides. nih.gov Therefore, Hainanenin-1 is part of a larger collection of structurally and functionally diverse peptides produced by Amolops frogs, which serve various roles in defense and physiological regulation. uol.denih.gov
Table 2: Examples of Bioactive Peptide Classes Found in Amolops Frogs
| Peptide Class | General Function | Source Species Example |
|---|---|---|
| Host Defense Peptides (e.g., Hainanenin-1) | Contribute to the innate immune response. nih.gov | Amolops hainanensis nih.gov |
| Antimicrobial Peptides | Inhibit the growth of microorganisms. nih.gov | Amolops loloensis nih.gov |
| Bradykinin-like Peptides | Peptides with effects on smooth muscle and blood pressure. nih.gov | Amolops loloensis nih.gov |
| Algesic Peptides | Peptides related to pain signaling. nih.gov | Amolops loloensis nih.gov |
| Insulinotropic Peptides | Stimulate the release of insulin. nih.gov | Amolops loloensis nih.gov |
Molecular Characterization and Structural Attributes of Hainanenin 1
Primary Sequence Analysis: Amino Acid Composition and Chain Length
The amino acid composition of Hainanenin-1 is detailed in the table below:
| Amino Acid (Abbreviation) | Name | Count |
| A | Alanine | 2 |
| C | Cysteine | 2 |
| F | Phenylalanine | 1 |
| G | Glycine | 1 |
| I | Isoleucine | 2 |
| K | Lysine | 2 |
| L | Leucine | 5 |
| M | Methionine | 1 |
| P | Proline | 1 |
| R | Arginine | 1 |
| S | Serine | 1 |
| T | Threonine | 2 |
| V | Valine | 1 |
Secondary and Tertiary Structural Features: Disulfide Bond Configuration
The presence of two cysteine residues in the primary sequence of Hainanenin-1 allows for the formation of a disulfide bond. nih.gov This covalent bond is a critical feature of its tertiary structure, creating a C-terminal loop. Specifically, the disulfide bridge forms between the cysteine at position 15 (Cys15) and the cysteine at position 21 (Cys21). nih.gov This creates a loop of 7 residues. nih.gov
Disulfide bonds significantly contribute to the stability of a protein's three-dimensional structure. neb.comkhanacademy.org The formation of this bond in Hainanenin-1 is crucial for its specific folded conformation, which is directly related to its biological activity. The loop structure created by the disulfide bond is a common feature in many antimicrobial peptides and is often essential for their function.
Conformational Dynamics and Stability Research
Research on other peptides shows that the introduction of disulfide bonds can increase thermostability and provide a more rigid structure. plos.org The stability of peptides like Hainanenin-1 is an important area of research, as it can affect their efficacy and potential as therapeutic agents. Further research using techniques like molecular dynamics simulations and hydrogen/deuterium-exchange mass spectrometry could provide more detailed insights into the conformational dynamics of Hainanenin-1. nih.govnih.gov
Biosynthesis and Post Translational Processing Pathways of Hainanenin 1
Gene Encoding and Precursor Protein Architecture
The production of Hainanensin-1 begins at the genetic level. Like the vast majority of amphibian AMPs, it is not synthesized directly but is first produced as a larger, inactive precursor protein, or prepropeptide. This precursor structure is a hallmark of secreted peptides and ensures that the potent, membrane-disrupting activity of the final peptide is reserved for external threats and does not harm the host's own cells during synthesis and transport.
The gene encoding the Hainanensin-1 precursor is expected to follow the typical structure for amphibian AMPs, which often consists of two exons separated by a single intron. conicet.gov.ar The first exon typically codes for the initial part of the precursor, the signal peptide, while the second exon encodes the remainder of the protein. conicet.gov.ar
The prepropeptide itself has a conserved tripartite architecture:
N-Terminal Signal Peptide: This is a sequence of approximately 20-22 amino acids at the very beginning of the precursor protein. conicet.gov.ar Its primary role is to guide the nascent polypeptide chain into the endoplasmic reticulum, the entry point of the cell's secretory pathway. conicet.gov.ar This sequence is crucial for ensuring the peptide is destined for export out of the cell.
Acidic Propeptide Domain: Following the signal peptide is a region rich in acidic amino acid residues, such as glutamic and aspartic acid. mdpi.com This domain is thought to serve multiple functions. Its negative charge may neutralize the positive charge of the mature peptide, keeping it inactive and preventing it from aggregating or interacting with intracellular membranes. It may also play a role in guiding the correct folding of the mature peptide.
C-Terminal Mature Peptide: The final segment of the precursor is the sequence that will become the active Hainanensin-1. This is the domain that carries the antimicrobial properties of the molecule. In many ranid frogs, this region can also contain specific motifs, such as cysteine residues that will later form a stabilizing disulfide bridge known as a "Rana box". mdpi.com
Table 1: Typical Architecture of Amphibian Antimicrobial Peptide Precursors
| Precursor Region | Approximate Length (Amino Acids) | Primary Function |
|---|---|---|
| Signal Peptide | 20-22 | Directs the precursor to the secretory pathway. conicet.gov.ar |
| Acidic Propeptide | 16-27 | Neutralizes mature peptide; aids in folding; prevents premature activity. conicet.gov.armdpi.com |
Enzymatic Processing and Maturation of Hainanensin-1
Once the Hainanensin-1 prepropeptide is synthesized on the ribosome and directed into the endoplasmic reticulum, it undergoes a series of enzymatic modifications to transform it into its final, active form. This maturation process is a classic example of post-translational modification.
The key steps in this pathway are:
Signal Peptide Cleavage: As the precursor enters the endoplasmic reticulum, the N-terminal signal peptide is recognized and cleaved off by a signal peptidase. This is a fundamental step for nearly all secreted proteins.
Proteolytic Excision: The resulting propeptide is then transported through the Golgi apparatus and packaged into secretory granules. Within these granules, specific enzymes known as proprotein convertases recognize and cut at specific cleavage sites, typically pairs of basic amino acid residues (like Lys-Arg), located at the junction between the acidic propeptide and the mature peptide sequence. researchgate.net This proteolytic event liberates the mature Hainanensin-1 peptide.
C-Terminal Amidation (Potential): Many amphibian AMPs, including some from Odorrana hainanensis, feature a C-terminal amide group. plos.org This modification, which neutralizes the negative charge of the C-terminal carboxyl group and can enhance antimicrobial activity, is carried out by a sequence of enzymes. This process is a common final maturation step for many bioactive peptides. researchgate.net
Disulfide Bond Formation (Potential): If the Hainanensin-1 sequence contains cysteine residues in the appropriate positions, intramolecular disulfide bonds may form within the oxidizing environment of the endoplasmic reticulum. This is particularly relevant for peptides containing the "Rana box" motif, where a disulfide bridge creates a stabilized loop structure that can be crucial for activity and stability against proteases. mdpi.comnih.gov
The fully mature Hainanensin-1 peptides are then stored in the granular glands of the frog's skin, ready to be secreted rapidly in response to stress or injury. researchgate.net
Comparative Analysis with Other Amphibian Antimicrobial Peptide Biosynthesis
The biosynthetic pathway outlined for Hainanensin-1 is highly representative of AMPs found in the Ranidae family, often referred to as "true frogs." However, the broader amphibian world showcases interesting variations on this central theme.
Comparison with Pipidae (Clawed Frogs): The pipid frog Xenopus laevis is the source of the famous magainin peptides. Magainins were among the first amphibian AMPs to have their precursors cloned. plos.org Their biosynthesis also follows the prepropeptide model, underscoring this as a deeply conserved strategy across different anuran lineages. plos.org However, the specific sequences of the precursors and the resulting mature peptides are distinct from those found in ranids.
Evolutionary Origins: Research suggests that many amphibian AMP gene families, particularly in the Pipidae, evolved from a duplicated gene that originally coded for a gastrointestinal hormone. plos.org This ancestral gene acquired a new defense function through mutations in the precursor protein, allowing for the proteolytic release of new, secondary peptides with antimicrobial activity. plos.org This provides a fascinating glimpse into how nature repurposes existing genetic templates to create novel defensive weapons.
The biosynthesis of Hainanensin-1, therefore, fits into a well-established and evolutionarily successful paradigm for producing potent chemical defenses. The use of a precursor protein allows for safe synthesis and storage, while the multi-step enzymatic processing ensures a rapid supply of the active peptide precisely when and where it is needed.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Hainanensin-1 |
| Glutamic Acid |
| Aspartic Acid |
| Lysine |
| Arginine |
| Cysteine |
| Dermaseptins |
Investigation of Biological Activities and Underlying Molecular Mechanisms of Hainanenin 1
Antimicrobial Activity Profile
Hainanenin-1 has demonstrated potent and broad-spectrum antimicrobial properties, positioning it as a subject of interest for the development of new anti-infective agents. nih.gov
Studies have shown that Hainanenin-1 exhibits strong antimicrobial activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govcopewithcytokines.de Its efficacy across different bacterial types underscores its broad-spectrum capabilities. nih.gov
In addition to its antibacterial effects, Hainanenin-1 possesses strong efficacy against various fungi. nih.gov This dual antibacterial and antifungal activity makes it a versatile antimicrobial peptide. researchgate.net
| Antimicrobial Spectrum of Hainanenin-1 | Activity Level | References |
| Gram-Positive Bacteria | Strong | nih.gov |
| Gram-Negative Bacteria | Strong | nih.gov |
| Fungi | Strong | nih.gov |
| Drug-Resistant Microorganisms | Strong | nih.govresearchgate.net |
This table provides an interactive summary of the antimicrobial profile of Hainanenin-1.
The antimicrobial mechanism of Hainanenin-1 involves direct interaction with microbial cells. Previous research indicates that the peptide can cause pore formation in the membranes of target cells. nih.gov This action disrupts cellular integrity, leading to cell death, a common mechanism for many host defense peptides.
A significant aspect of Hainanenin-1's antimicrobial profile is its effectiveness against a large number of clinically isolated, drug-resistant pathogenic microorganisms. nih.govresearchgate.net This capability suggests its potential as a template for designing novel agents to combat antibiotic resistance.
Anticancer and Oncolytic Effects
Beyond its antimicrobial functions, Hainanenin-1 has been identified as an oncolytic peptide with potent anti-tumor properties. nih.govmdnewsline.com
Hainanenin-1 has been shown to induce apoptosis in breast cancer cells. nih.govnih.gov Its oncolytic activity has been particularly investigated in triple-negative breast cancer (TNBC), a highly aggressive form of breast cancer. mdnewsline.comnih.govdntb.gov.ua
The peptide triggers immunogenic cell death (ICD) in TNBC cells, a form of apoptosis that stimulates an anti-tumor immune response. nih.govmdnewsline.comresearchgate.net The mechanism involves the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (B1178941) (CRT) and the secretion of high-mobility group box 1 (HMGB1) and ATP. nih.govmdnewsline.com Furthermore, Hainanenin-1 induces DNA damage and the release of double-stranded DNA into the cytosol, which in turn activates the STIMULATOR of INTERFERON GENES (STING) pathway, a critical component of the anti-cancer immune response. nih.govnih.govresearchgate.net Studies have also indicated that Hainanenin-1-induced apoptosis occurs through the apoptosis-inducing factor (AIF) pathway. nih.gov In vitro tests have confirmed the inhibitory effect of Hainanenin-1 on patient-derived breast cancer cells. nih.govresearcher.life
| Oncolytic Effects of Hainanenin-1 on Triple-Negative Breast Cancer (TNBC) Cells | Observation | References |
| Cellular Process | Induces apoptosis and immunogenic cell death (ICD). | nih.govnih.govresearchgate.net |
| Molecular Mechanism | Activates the STING pathway via cytosolic DNA sensing. | nih.govmdnewsline.comnih.gov |
| Induces apoptosis through the AIF pathway. | nih.gov | |
| ICD Markers | Promotes surface exposure of Calreticulin (CRT). | nih.govmdnewsline.com |
| Stimulates release of ATP and High-Mobility Group Box 1 (HMGB1). | nih.govmdnewsline.com | |
| Immune Response | Triggers the release of pro-inflammatory cytokines (IL-2, IL-12, IFN-γ). | nih.govresearchgate.net |
| Promotes maturation of dendritic cells (DCs). | nih.govresearchgate.net |
This table provides an interactive summary of the key anticancer mechanisms of Hainanenin-1.
Induction of Immunogenic Cell Death (ICD)
Hainanenin-1 has been shown to trigger ICD in TNBC cells. nih.govmdnewsline.com This process is critical as it can transform dying cancer cells into a vaccine that primes the immune system against the tumor. The induction of ICD by HN-1 is a key component of its therapeutic potential, especially in cancers like TNBC which often have limited treatment options. nih.govnih.govmdnewsline.com
A hallmark of ICD is the release of Damage-Associated Molecular Patterns (DAMPs), which act as "danger signals" to the immune system. nih.gov Treatment of TNBC cells with Hainanenin-1 leads to the release of several key DAMPs. nih.govmdnewsline.com
Research has demonstrated that HN-1 treatment significantly increases the surface exposure of calreticulin (CRT) on TNBC cells. nih.govmdnewsline.com Furthermore, it induces the release of high-mobility group box 1 (HMGB1) and adenosine (B11128) triphosphate (ATP) from these cells. nih.govmdnewsline.com These molecules play distinct roles in orchestrating the anti-tumor immune response. For instance, ATP acts as a "find-me" signal to recruit dendritic cells (DCs) to the site of the dying tumor cells. nih.gov
The release of these DAMPs was observed in both human TNBC cell lines (MDA-MB-231 and MDA-MB-453) and a murine TNBC cell line (4T1). nih.gov
Table 1: DAMPs Released by Hainanenin-1 Treatment in TNBC Cells
| DAMP | Function | Observation with HN-1 |
| Calreticulin (CRT) | "Eat-me" signal for dendritic cells | Increased fluorescence intensity on the cell surface nih.govmdnewsline.com |
| High-Mobility Group Box 1 (HMGB1) | Pro-inflammatory cytokine | Significantly induced release nih.govmdnewsline.com |
| Adenosine Triphosphate (ATP) | "Find-me" signal for dendritic cells | Significantly induced release nih.govmdnewsline.com |
The anti-tumor effects of Hainanenin-1 are mediated through the activation of the cGAS-STING signaling pathway. nih.govmdnewsline.com This pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a sign of cellular damage or infection. nih.gov
Upon treatment with HN-1, there is a significant increase in the phosphorylation of STING, a key protein in this pathway. nih.govmdnewsline.com This activation leads to the subsequent phosphorylation of downstream signaling molecules, including TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). nih.gov The activation of this cascade ultimately contributes to the induction of ICD. nih.govmdnewsline.com
Furthermore, the importance of this pathway is highlighted by the fact that knocking down STING in TNBC cells inhibits the ICD induced by HN-1. nih.gov This confirms that the cGAS-STING pathway is essential for the immunogenic properties of Hainanenin-1. nih.govresearchgate.net
A crucial step in the activation of the cGAS-STING pathway is the presence of double-stranded DNA (dsDNA) in the cytoplasm. nih.gov Hainanenin-1 treatment has been shown to induce DNA damage in cancer cells. nih.govresearchgate.net This is evidenced by a significant increase in the phosphorylation of histone H2AX, a well-established marker of DNA damage. nih.gov
Following this DNA damage, there is a marked enhancement of dsDNA release into the cytosol of HN-1-treated cells. nih.govresearchgate.net It is this cytosolic dsDNA that is sensed by cGAS, thereby initiating the activation of the STING pathway and subsequent ICD. nih.gov Interestingly, studies have not confirmed the release of mitochondrial DNA into the cytosol, suggesting a specific mechanism of nuclear DNA damage and release. nih.gov
Role of Apoptosis-Inducing Factor (AIF) Pathway in Cancer Cell Death
Previous research has established that Hainanenin-1 can induce apoptosis in breast cancer cells through the Apoptosis-Inducing Factor (AIF) pathway. nih.gov AIF is a mitochondrial protein that, upon certain stimuli, translocates to the nucleus to cause DNA fragmentation and chromatin condensation, leading to caspase-independent apoptosis. nih.govwikipedia.org
When TNBC cells are treated with HN-1, AIF moves from the mitochondria to the nucleus, contributing to cell death. nih.gov However, further investigation into the relationship between the AIF pathway and HN-1-induced ICD revealed that while inhibiting AIF translocation did suppress apoptosis, it did not affect the exposure of calreticulin, a key indicator of ICD. nih.gov This suggests that while the AIF pathway is involved in the apoptotic effects of Hainanenin-1, the induction of ICD may proceed through a mechanism that is at least partially independent of AIF. nih.gov
Immunomodulatory Properties
Beyond directly killing cancer cells, Hainanenin-1 exhibits significant immunomodulatory properties that contribute to a robust anti-tumor immune response. nih.govresearchgate.net
Dendritic Cell (DC) Maturation and Activation
Dendritic cells are potent antigen-presenting cells that play a pivotal role in initiating and shaping the adaptive immune response. rndsystems.com The maturation and activation of DCs are critical for their ability to effectively present tumor antigens to T cells. rndsystems.com
When TNBC cells are pre-treated with Hainanenin-1 and then co-cultured with dendritic cells, the DCs become activated. nih.gov This activation is characterized by the upregulation of maturation markers such as CD80, CD83, CD86, and HLA-DR. nih.govresearchgate.net
Furthermore, this co-culture leads to an increased secretion of key cytokines that promote an anti-tumor immune response, including Interleukin-2 (IL-2), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). nih.govresearchgate.net The activation of DCs by HN-1-treated tumor cells is a direct consequence of the ICD process and the release of DAMPs. nih.gov This enhanced DC function is crucial for priming cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells. nih.gov
Regulation of Anti-Tumor Immune Cell Infiltration (e.g., DCs, CD4+ T lymphocytes, CD8+ T lymphocytes)
Research conducted on mouse models with triple-negative breast cancer (TNBC) has shown that Hainanenin-1 significantly enhances the infiltration of key anti-tumor immune cells into the tumor site. nih.gov Following treatment with HN-1, an increased proportion of Dendritic Cells (DCs), CD4+ T lymphocytes, and CD8+ T lymphocytes was observed within the tumor tissue. nih.govnih.gov
Dendritic cells are crucial antigen-presenting cells (APCs) that initiate the adaptive immune response. bellarmine.edu By engulfing and presenting tumor antigens, they activate T cells. bellarmine.edu The increased infiltration of DCs stimulated by HN-1 suggests a heightened potential for tumor antigen presentation. nih.gov This is further supported by in vitro findings where co-culturing DCs with HN-1-pretreated cancer cells led to DC maturation, a critical step for T cell activation. nih.govmdnewsline.com
The subsequent increase in both CD4+ helper T cells and CD8+ cytotoxic T cells within the tumor is a direct consequence of this enhanced immune activation. nih.gov CD4+ T cells play a central role in orchestrating the anti-tumor response, while CD8+ T cells are the primary effectors that directly kill cancer cells. clevelandclinic.orgwikipedia.orgwikipedia.org The necessity of CD8+ T cells for the anti-tumor effect of Hainanenin-1 was demonstrated in studies where the depletion of these cells abrogated the tumor growth inhibition mediated by HN-1. nih.gov
Table 1: Effect of Hainanenin-1 on Anti-Tumor Immune Cell Infiltration
| Immune Cell Type | Observed Effect of Hainanenin-1 Treatment | Reference |
|---|---|---|
| Dendritic Cells (DCs) | ▲ Increased Infiltration | nih.gov |
| CD4+ T lymphocytes | ▲ Increased Infiltration | nih.gov |
| CD8+ T lymphocytes | ▲ Increased Infiltration | nih.gov |
Suppression of Immunosuppressive Cells (e.g., Regulatory T cells, Myeloid-Derived Suppressor Cells)
In addition to promoting the influx of anti-tumor immune cells, Hainanenin-1 concurrently remodels the tumor microenvironment by reducing the presence of immunosuppressive cell populations. nih.gov These cells actively dampen the anti-tumor immune response, allowing cancer to evade destruction. Research has demonstrated that treatment with HN-1 leads to a significant reduction in the proportion of Regulatory T cells (Tregs) within the tumor. nih.gov Tregs are a specialized subpopulation of T cells that modulate the immune system to maintain self-tolerance and prevent autoimmune diseases, but in cancer, they can suppress the effector T cells that are needed to fight the tumor. wikipedia.org
Furthermore, Hainanenin-1 treatment has been shown to decrease the frequency of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) in the tumor microenvironment. nih.gov MDSCs are a heterogeneous population of immature myeloid cells that are potent suppressors of T cell function. nih.gov The study noted that while PMN-MDSCs were decreased, another subpopulation, the monocytic MDSCs (M-MDSCs), was not significantly affected. nih.gov This selective suppression of key immunosuppressive cells helps to shift the balance of the tumor microenvironment from a suppressive state to an active, anti-tumor state. nih.gov
Table 2: Effect of Hainanenin-1 on Immunosuppressive Cells
| Immunosuppressive Cell Type | Observed Effect of Hainanenin-1 Treatment | Reference |
|---|---|---|
| Regulatory T cells (Tregs) | ▼ Decreased Proportion | nih.gov |
| Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs) | ▼ Decreased Frequency | nih.gov |
Cytokine and Chemokine Secretion Modulation (e.g., IL-2, IL-12, IFN-γ)
The immunomodulatory effects of Hainanenin-1 are also mediated through its influence on cytokine and chemokine secretion. nih.gov Cytokines are signaling proteins that are critical for communication between immune cells and for directing the nature of an immune response. thermofisher.com In co-culture experiments involving DCs and HN-1-pretreated TNBC cells, a significant increase in the secretion of key pro-inflammatory and anti-tumor cytokines was observed. nih.govnih.gov
Specifically, the levels of Interleukin-2 (IL-2), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ) were elevated. nih.govexlibrisgroup.comresearcher.life IL-2 is essential for the proliferation and survival of T cells. wikipedia.org IL-12, primarily produced by APCs like dendritic cells, is a potent inducer of Th1-type immune responses and IFN-γ production. mdpi.comtermedia.pl IFN-γ, in turn, enhances the cytotoxic activity of CD8+ T cells and activates macrophages. wikipedia.org This cytokine profile is characteristic of a robust cell-mediated anti-tumor immune response. mdpi.com Concurrently, the secretion of the immunosuppressive cytokine IL-10 was reduced. nih.gov
Table 3: Modulation of Cytokine Secretion by Hainanenin-1
| Cytokine | Observed Effect of Hainanenin-1 Treatment | Reference |
|---|---|---|
| Interleukin-2 (IL-2) | ▲ Increased Secretion | nih.govnih.gov |
| Interleukin-12 (IL-12) | ▲ Increased Secretion | nih.govnih.gov |
| Interferon-gamma (IFN-γ) | ▲ Increased Secretion | nih.govnih.gov |
| Interleukin-10 (IL-10) | ▼ Reduced Secretion | nih.gov |
Other Biological Activities
Antioxidant Activity Evaluation and Potency
Beyond its immunomodulatory and oncolytic effects, Hainanenin-1 has been evaluated for other biological activities, including antioxidant potential. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. innovareacademics.in
In vitro assays were performed to screen the antioxidant activity of synthesized Hainanenin-1. researchgate.netpreprints.org The results from these studies indicated that Hainanenin-1 possesses only slight antioxidant activity. researchgate.netpreprints.org One study using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay found that at a concentration of up to 160 µg·mL−1, Hainanenin-1 exhibited no apparent antioxidant activity, with a free radical scavenging percentage of only 3.60%. mdpi.compreprints.org It has been proposed that the low antioxidant capacity may be due to the structure of the peptide itself; the thiol groups of its two cysteine residues are oxidized to form a disulfide bridge, which may inhibit their ability to donate electrons to scavenge free radicals. mdpi.compreprints.orgpreprints.org
Table 4: Antioxidant Activity of Hainanenin-1
| Assay | Concentration | Observed Activity/Potency | Reference |
|---|---|---|---|
| General Screening | Not Specified | Slight antioxidant activity | researchgate.netpreprints.org |
| DPPH Radical Scavenging | 160 µg·mL⁻¹ | 3.60% scavenging (No apparent activity) | mdpi.compreprints.org |
Structure Activity Relationship Sar Studies of Hainanenin 1 and Its Analogues
Impact of Amino Acid Sequence Variations on Biological Efficacy
The biological activity of peptide analogues can be correlated with their structural stability. nih.gov For instance, a single mutation might lead to a significant increase or decrease in activity, which can often be attributed to changes in the stability of the peptide's conformation at physiological temperatures. nih.gov
Table 1: Illustrative Impact of Amino Acid Substitutions on Peptide Activity
| Original Residue | Substitution | Resulting Biological Activity | Implication |
| Serine (Ser) | Alanine (Ala) | Loss of activity nih.gov | The hydroxyl group of Serine may be crucial for interaction or maintaining a specific conformation. |
| Serine (Ser) | Glycine (Gly) | ~1000-fold increase in activity nih.gov | Increased flexibility or altered conformation may enhance target binding. |
This table is illustrative and based on general findings for bioactive peptides.
Importance of Disulfide Bonds in Structural Integrity and Function
Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues. These bonds are common structural features in many bioactive peptides, including hormones and toxins, and are critical for maintaining their three-dimensional fold. mdpi.com This structural stability is often essential for the peptide's function and resistance to degradation. mdpi.com
The formation of disulfide bonds can:
Stabilize the native conformation: By creating covalent cross-links, disulfide bonds restrict the conformational flexibility of the peptide, locking it into its biologically active shape. nih.govnih.gov
Influence folding pathways: The correct pairing of cysteines is often a crucial step in the protein folding process. mdpi.com
Regulate activity: In some cases, the disulfide bond itself can play a direct role in the peptide's function, and its cleavage or formation can act as a molecular switch. biorxiv.org
For many peptides, the presence and correct arrangement of disulfide bonds are so vital that their disruption leads to a complete loss of biological activity. The process of disulfide bond formation is complex and often guided by cellular machinery to ensure correct pairing. mdpi.com
Contribution of Specific Residues or Motifs to Target Interactions
Within a peptide's sequence, specific amino acid residues or short sequences (motifs) are often directly responsible for binding to its biological target. These "hot spots" contribute a significant portion of the binding energy. Identifying these key residues is a primary goal of SAR studies.
For example, studies on various peptide toxins have identified clusters of charged and aromatic residues on the peptide's surface as being critical for binding to their respective ion channels. Cysteine scanning mutagenesis, where residues are individually replaced with cysteine and then chemically modified, has been a powerful technique to probe the role of specific amino acids in membrane binding, oligomerization, and pore-forming activity. nih.gov
The characteristics of amino acids that often contribute to target interactions include:
Charge: Positively charged (e.g., Lysine, Arginine) or negatively charged (e.g., Aspartic acid, Glutamic acid) residues can form electrostatic interactions with the target.
Hydrophobicity: Nonpolar residues can be involved in hydrophobic interactions, which are crucial for binding to nonpolar pockets on a target protein or for inserting into a cell membrane.
Size and Shape: The steric bulk of an amino acid side chain can influence the fit of the peptide into its binding site.
Hydrogen Bonding Capacity: Residues like Serine, Threonine, and Asparagine can form hydrogen bonds, which contribute to the specificity and stability of the interaction.
Table 2: Key Residues and Their Postulated Roles in a Bioactive Peptide
| Residue/Motif | Postulated Role in Biological Activity |
| Charged Residues (e.g., Arg, Glu) | Implicated in binding to target cells. nih.gov |
| 'FxxA' Motif | Mediates protein-protein interactions. cam.ac.uk |
| Cysteine Residues | Formation of disulfide bonds for structural stability. nih.gov |
This table provides examples of residue functions based on studies of various bioactive peptides.
Comparative SAR with Other Hainanensin Family Peptides (e.g., Hainanensin-5)
A comparative SAR analysis would typically involve:
Structural Comparison: If the three-dimensional structures are known, they can be superimposed to identify differences in their folding and the spatial arrangement of key functional groups.
Activity Profiling: Testing both peptides against a panel of biological targets to determine their potency and selectivity.
Differences in the amino acid sequence between family members can lead to significant differences in their biological profiles. For instance, a change in a key residue within the binding motif could switch the peptide's preference from one receptor subtype to another. Understanding these differences is crucial for developing selective drugs based on a peptide scaffold. A study on shotgun proteomics has identified Hainanensin-1 as a frog antimicrobial peptide. mdpi.comresearchgate.net This suggests that comparing its SAR with other antimicrobial peptides from the same family could reveal key determinants of antimicrobial potency and spectrum.
Chemical Synthesis, Derivatization, and Analog Development of Hainanenin 1
Methodologies for De Novo Chemical Synthesis (e.g., Solid-Phase Peptide Synthesis)
Information regarding the de novo chemical synthesis of Hainanenin-1-1 is not available in the current scientific literature. The synthesis of complex natural products typically involves intricate, multi-step sequences. wikipedia.org De novo synthesis, the creation of complex molecules from simple, readily available precursors, is a cornerstone of organic chemistry, allowing for the construction of natural products without relying on biological systems. wikipedia.orguomustansiriyah.edu.iq This approach is fundamental when the natural source provides insufficient quantities of the compound for research purposes.
General strategies for the total synthesis of complex alkaloids and other natural products often employ powerful chemical reactions and strategic bond formations to build the molecular architecture. epfl.chuni-mainz.deorganic-chemistry.org For instance, the total synthesis of other complex molecules has utilized strategies like C-H oxidation and intramolecular radical-promoted reactions to efficiently construct key structural features. rsc.org However, specific methodologies applied to the synthesis of this compound have not been documented.
Rational Design and Synthesis of Functional Analogues and Derivatives
The rational design of functional analogues is a key strategy in medicinal chemistry to improve the biological activity, selectivity, and pharmacokinetic properties of a lead compound. mdpi.comnih.gov This process often involves identifying the pharmacophore—the essential molecular features responsible for the compound's biological activity—and modifying the structure to enhance its interaction with the biological target. nih.gov
Currently, there are no published studies detailing the rational design and synthesis of functional analogues or derivatives specifically for this compound. The development of derivatives for other complex natural products often involves targeted modifications at specific functional groups to probe structure-activity relationships (SAR). icm.edu.pl For example, in the case of other natural products, modifications such as altering substituent groups on aromatic rings or changing the nature of linker chains have led to analogues with improved potency and selectivity. nih.gov Computational and structure-based screening methods are also frequently employed to guide the design of new derivatives. mdpi.com
Strategies for Enhancing Specific Biological Activities via Chemical Modification
Chemical modification is a powerful tool to enhance the biological activities of natural products. mdpi.comnih.gov This can involve introducing new functional groups, altering existing ones, or creating conjugates with other molecules to improve properties like target affinity, stability, or cellular uptake. uzh.ch
As there is no information available on the biological activities of this compound, there are consequently no documented strategies for enhancing its specific activities through chemical modification. For other bioactive compounds, common chemical modifications include sulfation, phosphorylation, acetylation, and the formation of glycosidic bonds, which can significantly impact their biological profiles. mdpi.comnih.gov For instance, the modification of a compound's hydroxyl groups or carboxyl groups can lead to derivatives with significantly enhanced and more selective biological effects. icm.edu.pl The goal of such modifications is often to create a more potent and selective molecule with improved therapeutic potential. mdpi.com
Advanced Analytical Methodologies for Hainanenin 1 Research
Biophysical Characterization Techniques
The biophysical analysis of Hainanenin-1-1 is crucial for understanding its three-dimensional structure and its interactions with cellular components. While specific experimental data for this compound using the following techniques are not widely available in public research, this section outlines the principles and potential applications of these standard methods in peptide research.
Circular Dichroism (CD) Spectroscopy for Conformation Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. The method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. For a peptide like this compound, CD spectroscopy would be instrumental in determining its conformational state in different environments, for instance, in aqueous buffer versus in the presence of membrane-mimicking agents. Such studies are vital for correlating its structure with its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that provides detailed information about the three-dimensional structure and dynamics of peptides at the atomic level. Through various NMR experiments, it is possible to determine the precise arrangement of atoms within the molecule, identify its folded structure, and study its interactions with other molecules. While a detailed NMR structural analysis for Hainanensin-1-1 has not been published, this methodology would be the gold standard for determining its complete solution structure.
Mass Spectrometry (MS) for Peptide Identification and Purity
Mass Spectrometry (MS) is an essential analytical tool for determining the molecular weight and purity of peptides like this compound. In a study utilizing shotgun proteomics, a peptide identified as Hainanensin-1_2 was detected, confirming its presence in biological samples. mdpi.com This technique separates ions based on their mass-to-charge ratio, allowing for precise mass determination and sequence verification through tandem mass spectrometry (MS/MS). High-resolution mass spectrometry is critical for confirming the primary structure and ensuring the homogeneity of a synthetic or purified peptide sample before further biophysical and biological testing.
A study on antimicrobial peptides in ascidians' tunic employed the Sequest HT search engine for protein identification with specific parameters for mass tolerance and modifications, demonstrating a typical application of MS in peptide research. mdpi.com
Table 1: Mass Spectrometry Parameters for Peptide Identification
| Parameter | Value |
| Search Engine | Sequest HT |
| Precursor Ion Mass Tolerance | 10 ppm |
| Fragment Ion Mass Tolerance | 0.02 Da |
| Allowed Missing Cleavage Sites | 2 |
| Constant Modification | Cysteine carbamidomethylation |
| Variable Modifications | Methionine oxidation, Protein N-terminus acetylation |
| Peptide Confidence | High |
| Validation | q-value based |
This table represents typical parameters used in mass spectrometry for peptide identification and is not specific to a dedicated analysis of Hainanensin-1-1 but serves as an illustrative example from a relevant study.
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between peptides and biological membranes. By utilizing intrinsic fluorophores, such as tryptophan residues, or extrinsic fluorescent probes, researchers can monitor changes in the peptide's local environment upon binding to lipid bilayers. These changes can provide insights into the peptide's partitioning into the membrane, its depth of insertion, and any conformational changes that occur. Although specific fluorescence spectroscopy studies on this compound are not available, this method would be invaluable for understanding its mechanism of action, particularly for an antimicrobial peptide that is likely to target microbial cell membranes.
In Vitro Biological Assay Systems
The biological effects of this compound have been investigated using various in vitro models, particularly in the context of cancer research and immunomodulation.
Cell Culture Models for Cancer Biology and Immunomodulation
Recent research has highlighted the potential of Hainanenin-1 (HN-1), an oncolytic peptide, in the context of triple-negative breast cancer (TNBC). nih.govmdnewsline.com Studies have utilized TNBC cell lines to investigate the anticancer and immunomodulatory properties of this peptide.
A 2024 study published in Cell Communication and Signaling demonstrated that HN-1 can trigger immunogenic cell death (ICD) in TNBC cells. nih.gov ICD is a form of regulated cell death that stimulates an immune response against cancer cells. The study found that HN-1 treatment led to the surface exposure of calreticulin (B1178941) and the release of other damage-associated molecular patterns (DAMPs) like high mobility group box 1 (HMGB1) and ATP from TNBC cells. nih.govmdnewsline.com These molecules act as signals to activate the immune system.
Furthermore, the research showed that HN-1 could activate dendritic cells (DCs), which are crucial for initiating an antitumor immune response. nih.gov In co-culture experiments, DCs exposed to HN-1-treated cancer cells showed increased maturation markers. nih.gov This activation of DCs is a critical step in bridging the innate and adaptive immune systems.
The immunomodulatory effects of HN-1 were further evidenced by its ability to remodel the tumor microenvironment in a mouse model. Treatment with HN-1 led to an increased infiltration of anti-tumor immune cells, such as CD4+ and CD8+ T lymphocytes and dendritic cells, while reducing the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.gov These findings suggest that Hainanenin-1 not only has direct anticancer effects but also enhances the body's immune response against the tumor. The study also identified that these effects are mediated through the activation of the STING (stimulator of interferon genes) signaling pathway. nih.govmdnewsline.com
Table 2: Summary of In Vitro Research Findings for Hainanenin-1 in Triple-Negative Breast Cancer
| Finding | Cell Lines/Model | Key Results | Reference |
| Induction of Immunogenic Cell Death (ICD) | Triple-Negative Breast Cancer (TNBC) cell lines | Increased surface calreticulin, release of HMGB1 and ATP. | nih.govmdnewsline.com |
| Activation of Dendritic Cells (DCs) | Co-culture of DCs with HN-1-treated TNBC cells | Promoted DC maturation. | nih.gov |
| Modulation of Tumor Microenvironment | Mouse tumor model | Increased infiltration of DCs, CD4+ and CD8+ T cells; decreased Treg and MDSC infiltration. | nih.gov |
| Mechanism of Action | TNBC cell lines | Activation of the STING signaling pathway. | nih.govmdnewsline.com |
Microbiological Assays for Antimicrobial Efficacy (e.g., MIC, MBC)
To establish the fundamental antimicrobial properties of Hainanensin-1-1, a series of standardized microbiological assays would be essential. These tests determine the concentration of the compound required to inhibit or kill microbial pathogens.
The Minimum Inhibitory Concentration (MIC) is a cornerstone assay that identifies the lowest concentration of an antimicrobial agent needed to prevent the visible in-vitro growth of a microorganism. frontiersin.org This is typically determined using broth microdilution or agar (B569324) dilution methods, where various concentrations of Hainanensin-1-1 would be tested against a panel of clinically relevant bacteria and fungi. americanchemicalsuppliers.com The results are usually read after a specified incubation period, such as 18-24 hours. tcdb.orgresearchgate.net
Following the MIC, the Minimum Bactericidal Concentration (MBC) is determined. This assay measures the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. researchgate.net To find the MBC, an aliquot from the wells of the MIC assay that show no visible growth is plated onto an appropriate agar medium. americanchemicalsuppliers.comtcdb.org The absence of colony growth on these plates after incubation indicates the bactericidal concentration. An agent is generally considered bactericidal if the MBC is no more than four times the MIC. researchgate.net
These assays would provide crucial preliminary data on the spectrum and potency of Hainanensin-1-1's antimicrobial activity.
Table 1: Hypothetical MIC/MBC Data for Hainanensin-1-1
This table is for illustrative purposes to show how data would be presented, as specific experimental results for Hainanensin-1-1 are not currently published.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | 16 |
| Pseudomonas aeruginosa | 16 | 32 |
| Escherichia coli | 16 | 64 |
| Candida albicans | 32 | >64 |
Biochemical Assays for Enzyme/Pathway Modulation (e.g., cGAS-STING pathway activation)
Beyond direct antimicrobial action, many modern therapeutics exert their effects by modulating host cellular pathways. The cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway is a critical component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, triggering an immune response. wikipedia.orgnih.gov Investigating the effect of Hainanensin-1-1 on this pathway could reveal immunomodulatory properties relevant to both infections and cancer.
Activation of the cGAS-STING pathway can be measured through several biochemical assays. Upon activation by cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). wikipedia.orgfrontiersin.org This cGAMP then binds to and activates STING, leading to the phosphorylation of transcription factors like IRF3, which in turn induces the expression of type I interferons and other pro-inflammatory cytokines. frontiersin.orgmdpi.com
To test Hainanensin-1-1's influence, researchers could use cell-based assays with reporter genes (e.g., luciferase) under the control of an IFN-β promoter. An increase in reporter signal in the presence of Hainanensin-1-1 would suggest pathway activation. Further validation could involve measuring levels of phosphorylated STING or phosphorylated TBK1 via Western blot, or quantifying cGAMP production using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). microgendx.com Such findings could indicate that Hainanensin-1-1 not only acts directly on microbes but also enhances the host's innate immune response. nih.gov
Immunological Assays for Cytokine Profiling and Cell Phenotyping
To understand the broader immunological impact of Hainanensin-1-1, comprehensive immunological assays are necessary. These assays can reveal how the compound modulates immune cell behavior and the signaling molecules that coordinate an immune response.
Cytokine Profiling: Cytokines are signaling proteins that are crucial for orchestrating immune responses. nih.gov The profile of cytokines produced can indicate the nature of the immune response being mounted (e.g., pro-inflammatory, anti-inflammatory, Th1 vs. Th2). nih.govfrontiersin.org Multiplex immunoassays, such as Luminex-based assays or other bead-based array systems, allow for the simultaneous quantification of dozens of different cytokines in a small sample volume (e.g., serum or cell culture supernatant). nih.govjax.org By treating immune cells (like peripheral blood mononuclear cells, or PBMCs) with Hainanensin-1-1, researchers could analyze the supernatant to determine its effect on the secretion of key cytokines like TNF-α, IL-6, IL-1β, and various interferons. nih.govtranscurebioservices.com
Cell Phenotyping: Flow cytometry is a powerful technique for cell phenotyping, which involves identifying and quantifying different populations of immune cells based on the expression of specific surface and intracellular markers. nih.gov For example, to assess the effect of Hainanensin-1-1 on T-cell activation, researchers could measure the expression of markers like CD69 or CD25 on CD4+ and CD8+ T cells. Intracellular cytokine staining (ICS) combined with flow cytometry can even identify the specific cell types producing certain cytokines, providing a detailed picture of the functional immune response. mdpi.com This would allow for a deep characterization of how Hainanensin-1-1 influences the cellular composition and activation state of the immune system.
Preclinical Research Models (Non-Human In Vivo)
After in vitro characterization, the efficacy of Hainanensin-1-1 must be evaluated in living organisms to understand its activity in a complex biological system.
Mouse Tumor Models for Anti-Tumor Efficacy and Immune Response Profiling
Given the potential for immunomodulatory compounds to have anti-cancer effects, testing Hainanensin-1-1 in mouse tumor models is a logical step. Syngeneic mouse models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are ideal for this purpose as they allow for the study of interactions between the therapeutic, the tumor, and a fully functional immune system. researchgate.net
For example, a B16F10 melanoma or a Lewis lung carcinoma (LLC) model could be used. nih.govmdpi.com Mice would be inoculated with tumor cells, and once tumors are established, treatment with Hainanensin-1-1 would commence. Efficacy would be primarily assessed by measuring tumor growth over time and comparing it to control groups. mdpi.com A significant reduction in tumor volume or weight would indicate anti-tumor activity. nih.gov
To understand the mechanism, immune response profiling within the tumor microenvironment would be conducted. This involves harvesting tumors and spleens from the mice and analyzing the immune cell populations via flow cytometry. An increase in tumor-infiltrating lymphocytes (TILs), particularly cytotoxic CD8+ T cells, and a decrease in immunosuppressive cells like regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) would suggest that Hainanensin-1-1 enhances the anti-tumor immune response. nih.govmdpi.com
Table 2: Illustrative Data from a Mouse Tumor Model Study
This table is for illustrative purposes to show how data would be presented, as specific experimental results for Hainanensin-1-1 are not currently published.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | CD8+ T-cells in Tumor (% of CD45+ cells) |
|---|---|---|---|
| Vehicle Control | 2150 ± 350 | 0% | 5.2 ± 1.5% |
| Hainanensin-1-1 | 980 ± 210 | 54.4% | 18.6 ± 4.2% |
Infection Models for Antimicrobial Efficacy
To confirm the antimicrobial efficacy of Hainanensin-1-1 in vivo, various infection models are utilized. These models are crucial for evaluating how a drug performs given the complexities of host-pathogen interactions.
A common approach is a murine thigh infection model, where a specific number of bacteria (e.g., a clinically isolated strain of MRSA) are injected into the thigh muscle of mice. After a set period to allow the infection to establish, treatment with Hainanensin-1-1 would begin. Efficacy is determined by euthanizing the mice at various time points, homogenizing the infected tissue, and plating serial dilutions to quantify the remaining bacterial load (in colony-forming units, or CFU). A significant reduction in CFU compared to untreated controls demonstrates in vivo antimicrobial activity.
Another relevant model, especially for biofilm-related infections, is the wound infection model. microgendx.com In this model, a wound is created on the back of a mouse and inoculated with bacteria known to form biofilms, such as Pseudomonas aeruginosa or Staphylococcus aureus. Topical or systemic administration of Hainanensin-1-1 would be evaluated based on its ability to reduce the bacterial burden in the wound and promote healing. These models provide essential data on the real-world potential of Hainanensin-1-1 as an antimicrobial agent.
Computational and Theoretical Approaches in Hainanenin 1 Research
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, flexibility, and stability of biomolecules like Hainanenin-1. researchgate.netmdpi.com
While specific molecular dynamics simulation studies focused exclusively on Hainanenin-1 are not widely available in published literature, the methodology offers significant potential. A primary application would be to analyze the conformational dynamics of Hainanenin-1 in different environments, such as in aqueous solution versus in the presence of a lipid bilayer mimicking a cell membrane. Such simulations could reveal how the peptide folds and orients itself to interact with and disrupt the membranes of cancer cells or bacteria, a common mechanism for antimicrobial and oncolytic peptides.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Hainanenin-1
| Parameter | Value/Setting | Rationale |
| System Setup | Hainanenin-1 in a solvated lipid bilayer (e.g., POPC) | To simulate the interaction of the peptide with a cell membrane. |
| Force Field | AMBER, CHARMM, or GROMOS | Standard force fields for protein and lipid simulations. researchgate.net |
| Water Model | TIP3P or SPC/E | Common explicit water models for solvation. |
| Simulation Time | >100 nanoseconds | To allow for sufficient sampling of conformational changes and binding events. researchgate.net |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions. |
| Analysis | RMSD, RMSF, Radius of Gyration, Secondary Structure Analysis | To quantify conformational stability, flexibility, and structural changes over time. |
This table represents a typical setup for an MD simulation and is for illustrative purposes, as specific published data for Hainanenin-1 is not available.
Docking Studies for Target Identification and Ligand Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmedcraveonline.com This method is widely used for virtual screening and to understand the binding mode of a ligand (like Hainanenin-1) to its protein target. researchgate.net
Recent research has identified that Hainanenin-1 can trigger immunogenic cell death (ICD) in triple-negative breast cancer, a process that may be mediated through the activation of the STING (stimulator of interferon genes) pathway. biointerfaceresearch.com Although direct docking studies of Hainanenin-1 to STING or other potential protein targets have not been detailed in the literature, this remains a critical area for future investigation. Docking simulations could elucidate the specific binding site and key interacting residues, providing a structural basis for its mechanism of action.
Table 2: Potential Targets for Hainanenin-1 Docking Studies
| Potential Target Protein | Rationale for Investigation | Key Interacting Residues (Hypothetical) |
| STING (Stimulator of Interferon Genes) | Implicated in the immunogenic cell death pathway activated by Hainanenin-1. biointerfaceresearch.com | Amino acids within the ligand-binding domain, potentially involving hydrogen bonds and hydrophobic interactions. |
| Bacterial Cell Wall Components | As an antimicrobial peptide, it likely interacts with bacterial membrane structures. | Negatively charged lipids or proteins on the bacterial surface. |
| Calreticulin (B1178941) (CRT) | Surface-exposed CRT is a marker of ICD, which is induced by Hainanenin-1. researchgate.net | Potential allosteric or direct binding sites that promote CRT translocation. |
This table is based on the known biological activities of Hainanenin-1 and serves to illustrate potential research directions, as specific docking data is not currently published.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netmdpi.com By developing a robust QSAR model, it is possible to predict the activity of newly designed compounds without the need for their synthesis and testing, thereby accelerating the drug discovery process. researchgate.net
For Hainanenin-1, a QSAR study could be highly valuable for designing analogs with improved potency and reduced toxicity. The process would involve synthesizing a series of Hainanenin-1 analogs with variations in their amino acid sequence. These analogs would then be tested for their anticancer or antimicrobial activity. The resulting activity data, combined with calculated molecular descriptors (e.g., hydrophobicity, charge, size), would be used to build a predictive QSAR model.
No specific QSAR studies for Hainanenin-1 have been published to date. However, the principles of QSAR are well-established and could be applied to generate more effective therapeutic peptides based on the Hainanenin-1 scaffold.
Bioinformatics Analysis of Peptide Sequence and Function
Bioinformatics tools are essential for the initial analysis of a novel peptide like Hainanenin-1. These tools can predict various physicochemical properties, secondary structure, and potential functions based on the amino acid sequence alone. researchgate.net Hainanenin-1 is a 21-amino acid peptide, identified from the skin of the Hainan frog, Amolops hainanensis. researchgate.net
The primary sequence of Hainanenin-1 is: FALGAVTKLLPSLLCMITRKC . researchgate.net
Using this sequence, various bioinformatics web servers can predict key properties that are crucial for its biological function. For instance, the presence of a C-terminal disulfide bridge between Cys-15 and Cys-21 is a key structural feature. The peptide's cationic nature (net positive charge) and amphipathic character are common features of antimicrobial peptides, enabling them to interact with and disrupt negatively charged bacterial membranes.
Table 3: Predicted Physicochemical Properties of Hainanenin-1
| Property | Predicted Value | Significance |
| Amino Acid Sequence | FALGAVTKLLPSLLCMITRKC | The primary structure determining all other properties. researchgate.net |
| Molecular Weight | ~2285 Da | Calculated from the sum of amino acid residue masses. |
| Net Charge (at pH 7) | +3 | Contributes to interaction with negatively charged membranes. researchgate.net |
| Isoelectric Point (pI) | ~10.1 | The pH at which the peptide has no net electrical charge. |
| Hydrophobicity (%) | ~61% | High hydrophobicity is typical for membrane-active peptides. researchgate.net |
| Secondary Structure | Propensity for an α-helical structure | A common conformation for antimicrobial peptides in a membrane environment. |
These properties are predicted using standard bioinformatics tools and are consistent with the characteristics of an antimicrobial and oncolytic peptide.
Translational Research Perspectives and Future Research Directions
Elucidation of Remaining Unknown Molecular Mechanisms
While the primary antimicrobial and oncolytic activities of Hainanenin-1 are established, several aspects of its molecular mechanism remain to be fully elucidated. Initial research demonstrated that Hainanenin-1 possesses strong antimicrobial activity against a wide range of pathogens, including clinically isolated drug-resistant microorganisms. nih.gov This action is generally attributed to the ability of antimicrobial peptides to permeate and disrupt microbial cell membranes. imrpress.com However, the precise molecular interactions with different types of microbial membranes and the full spectrum of intracellular targets are not completely understood.
A pivotal 2024 study revealed a significant new mechanism: Hainanenin-1 can act as an oncolytic peptide in triple-negative breast cancer by triggering immunogenic cell death (ICD). nih.gov This process involves the activation of the cGAS-STING pathway, a critical component of the innate immune system that senses cytosolic DNA. nih.gov The study showed that Hainanenin-1 treatment leads to an increase in histone H2AX phosphorylation, a marker of DNA damage, and a significant rise in cytosolic double-stranded DNA (dsDNA). nih.gov This activation of the STING pathway is a key driver of its anti-tumor effects.
Future research should focus on:
Detailed Membrane Interaction: Investigating the specific lipid and protein components of microbial and cancer cell membranes that Hainanenin-1 interacts with to understand its selectivity.
Intracellular Targets: Beyond membrane disruption and STING activation, identifying other potential intracellular targets or signaling pathways modulated by Hainanenin-1.
DNA Damage Response: Fully characterizing the mechanism by which Hainanenin-1 induces dsDNA damage and its release into the cytosol, a critical step for cGAS-STING activation. nih.gov
Development of Hainanenin-1 as a Research Tool in Immunotherapy Enhancement
The discovery of Hainanenin-1's ability to induce ICD via STING activation positions it as a valuable research tool for enhancing immunotherapy. nih.gov The efficacy of many immunotherapies, such as immune checkpoint inhibitors, depends on the tumor being "immunologically hot"—that is, infiltrated by immune cells. Hainanenin-1's mechanism offers a potential way to convert "cold" tumors into "hot" ones.
As a research tool, Hainanenin-1 can be used to:
Study Immunogenic Cell Death: Serve as a reliable agent to induce and study the mechanisms of ICD and STING pathway activation in various cancer models.
Investigate Tumor Microenvironment Modulation: Explore how STING activation by Hainanenin-1 remodels the tumor microenvironment, including the recruitment and activation of immune cells like CD8+ T cells. nih.gov
Preclinical Modeling: Use in preclinical cancer models to test hypotheses about augmenting the efficacy of existing immunotherapies. nih.gov
The development of Hainanenin-1 for these purposes could accelerate the understanding of innate immune responses to cancer and help identify new therapeutic strategies.
Exploration of Synergistic Effects with Established Therapies
The unique dual-action mechanism of Hainanenin-1—antimicrobial and immunomodulatory—suggests significant potential for synergistic effects with established therapies.
Combination with Immunotherapy: The most promising synergy lies with immune checkpoint inhibitors (ICIs). By inducing ICD and promoting an inflamed tumor microenvironment, Hainanenin-1 could sensitize tumors that are resistant to ICI therapy. nih.gov This combination could lead to more durable and potent anti-tumor responses.
Combination with Chemotherapy/Radiotherapy: Certain chemotherapeutic agents and radiation therapy also induce ICD. Combining these treatments with Hainanenin-1 could amplify this effect, leading to a more robust anti-tumor immune response.
Combination with Antibiotics: In the context of infections, particularly in immunocompromised cancer patients, combining Hainanenin-1 with traditional antibiotics could provide a two-pronged attack against drug-resistant pathogens, potentially lowering the required dose of each agent and reducing toxicity.
Clinical investigation into these combinations will be a critical next step in translating Hainanenin-1's potential into therapeutic benefit.
Novel Applications of Hainanenin-1-Based Scaffolds in Biotechnology
The structural framework of Hainanenin-1—a small, 21-residue peptide with a stabilizing disulfide loop—makes it an excellent scaffold for bioengineering. nih.govmdpi.com This scaffold can be modified to create novel molecules with enhanced or entirely new functions.
Potential biotechnological applications include:
Peptide Engineering: The amino acid sequence of Hainanenin-1 can be systematically altered to improve its therapeutic index. For example, modifications could be designed to reduce its hemolytic (red blood cell-destroying) activity, a known undesirable side effect, while preserving or enhancing its antimicrobial and anti-cancer properties. nih.gov
Drug Delivery Conjugates: The peptide could be used as a targeting moiety, conjugated to nanoparticles or cytotoxic drugs to deliver them specifically to cancer cells or sites of infection.
Design of Peptidomimetics: The three-dimensional structure of Hainanenin-1 can serve as a template for designing smaller, non-peptide molecules (peptidomimetics) that mimic its biological activity but have improved stability and oral bioavailability.
Biomaterial Coatings: Its potent antimicrobial properties make it a candidate for coating medical devices to prevent biofilm formation and device-related infections.
By leveraging the Hainanenin-1 scaffold, researchers can develop a new generation of targeted therapeutics and advanced biomaterials.
Data Tables
Table 1: Physicochemical Properties of Hainanenin-1
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | FALGAVTKLLPSLLCMITRKC | mdpi.comnih.gov |
| Number of Amino Acids | 21 | nih.govmdpi.com |
| Disulfide Bonds | 1 (between Cys¹⁵ and Cys²¹) | nih.govmdpi.com |
| Origin | Amolops hainanensis (Hainan cascade-frog) | nih.gov |
| Peptide Family | Hainanenins | nih.govmpg.de |
Table 2: Summary of Biological Activities of Hainanenin-1
| Activity | Description | Key Findings | Reference |
|---|---|---|---|
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi. | Effective against clinically isolated drug-resistant strains. | nih.gov |
| Oncolytic | Induces cell death in cancer cells. | Triggers immunogenic cell death in triple-negative breast cancer. | nih.gov |
| Immunomodulatory | Activates innate immune pathways. | Activates the cGAS-STING pathway through the induction of cytosolic dsDNA. | nih.gov |
| Antioxidant | Scavenges free radicals. | Exhibits slight antioxidant activity. | nih.govmdpi.com |
| Hemolytic | Lyses red blood cells. | Exhibits strong hemolytic activity against human erythrocytes. | nih.gov |
Q & A
Q. How can researchers validate this compound's target interactions in complex biological systems?
- Methodological Answer : Employ affinity-based proteomics (e.g., thermal shift assays, drug affinity responsive target stability [DARTS]) to identify binding partners. Confirm interactions via co-immunoprecipitation (Co-IP) or Förster resonance energy transfer (FRET). For in vivo validation, use CRISPR/Cas9 knockout models to assess phenotype rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
